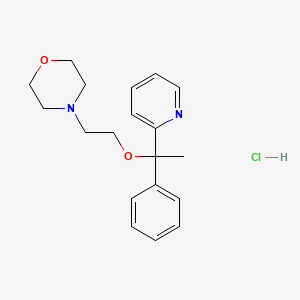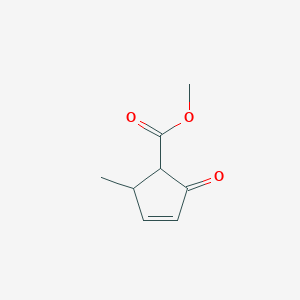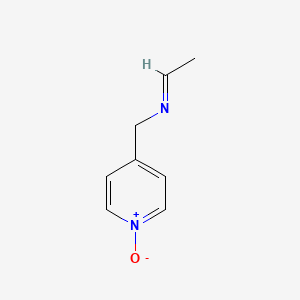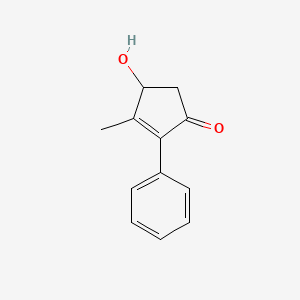
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically occurs under reflux conditions in methanol with sodium hydroxide as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as crystallization and distillation are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentenones.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of adducts. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzymes or altering cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
4-Hydroxy-2-cyclopentenone: Another related compound with a similar cyclopentenone structure.
Uniqueness
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69766-87-6 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-8-10(13)7-11(14)12(8)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3 |
Clave InChI |
XXNARIQNPZPYSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
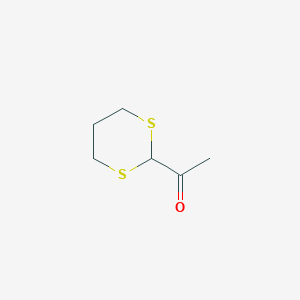


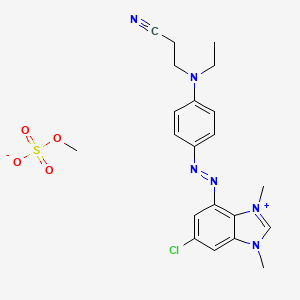
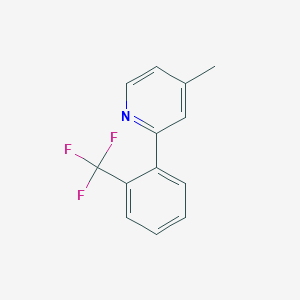
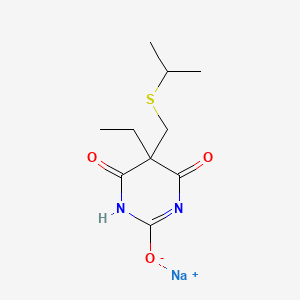
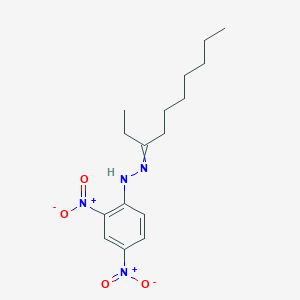
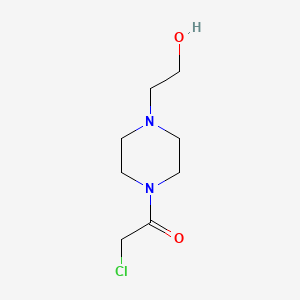
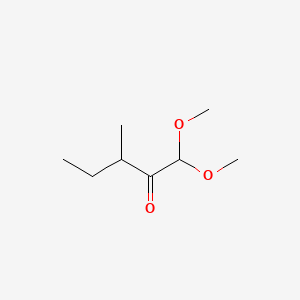
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
